molecular formula C16H16O B14718856 (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 14833-69-3

(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14718856
CAS No.: 14833-69-3
M. Wt: 224.30 g/mol
InChI Key: GADNKICCOTZSTQ-GDBMZVCRSA-N
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Description

(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core with a phenyl group and a hydroxyl group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-phenyl-1-tetralone using chiral catalysts or reagents to achieve high enantiomeric purity . Another approach involves the use of organometallic reagents in the presence of chiral ligands to induce stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the ketone precursor is reduced in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantiomeric excess, making it suitable for commercial applications .

Mechanism of Action

Properties

CAS No.

14833-69-3

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H16O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14,16-17H,10-11H2/t14-,16-/m1/s1

InChI Key

GADNKICCOTZSTQ-GDBMZVCRSA-N

Isomeric SMILES

C1[C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=CC=C3

Origin of Product

United States

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